1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylicaciddihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the class of carboxylic acid derivatives and serves as an organic intermediate in various applications.

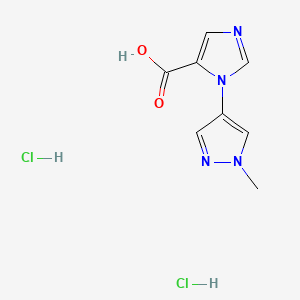

- The compound’s structure consists of a pyrazole ring (1-methyl-1H-pyrazol-4-yl) fused with an imidazole ring (1H-imidazole-5-carboxylic acid).

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride: is a chemical compound with the molecular formula C₆H₈N₄O₂·2HCl.

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The specific mechanism of action for this compound depends on its intended application.

- If it’s a drug candidate, further studies would be needed to understand its targets and pathways.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C7H8Cl2N4O2

- Molecular Weight : 227.06 g/mol

- CAS Number : 84547-61-5

This compound features a pyrazole ring and an imidazole moiety, which are known to contribute to various biological activities.

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride exhibits several mechanisms of action, primarily through its interaction with specific enzyme targets and receptors:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain relief.

- Receptor Modulation : It may also modulate receptor activity, particularly in the context of pain management and anti-inflammatory responses.

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Anti-inflammatory Agents : Research indicates that it may serve as a potential anti-inflammatory agent by inhibiting pro-inflammatory cytokines.

- Analgesics : Its ability to modulate pain pathways makes it a candidate for development as an analgesic medication.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that the compound effectively reduced inflammation in animal models by downregulating the expression of inflammatory mediators (e.g., TNF-alpha and IL-6) .

- Pain Relief in Preclinical Models : In preclinical trials, 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride was shown to significantly alleviate pain responses in models induced with capsaicin, suggesting its potential as a TRPV1 antagonist .

- Structure-Activity Relationship (SAR) Studies : SAR studies have indicated that modifications to the pyrazole or imidazole rings can enhance the potency and selectivity of the compound against specific biological targets .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in vivo | |

| Analgesic | Significant pain relief in animal models | |

| Enzyme Inhibition | Inhibition of cyclooxygenase enzymes |

Structure-Activity Relationship Insights

Properties

Molecular Formula |

C8H10Cl2N4O2 |

|---|---|

Molecular Weight |

265.09 g/mol |

IUPAC Name |

3-(1-methylpyrazol-4-yl)imidazole-4-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C8H8N4O2.2ClH/c1-11-4-6(2-10-11)12-5-9-3-7(12)8(13)14;;/h2-5H,1H3,(H,13,14);2*1H |

InChI Key |

IWZUGRWKNGFOAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)N2C=NC=C2C(=O)O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.